3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFZXQJHQHMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the desired pyrrolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects. The compound’s structure allows it to bind to the active sites of these targets, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo-Pyrimidine Cores
(a) 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile ()
- Core Structure : Shares the pyrrolo[3,4-d]pyrimidine backbone.
- Substituents: A benzyl group at position 6 and a cyano group at position 2.
- Key Differences : The target compound has a carbonyl-linked benzonitrile at position 6 instead of a benzyl group. This substitution alters electronic properties, enhancing electron-withdrawing effects and conjugation length.
- Molecular Formula : C₁₄H₁₂N₄ () vs. inferred C₁₅H₁₁N₃O for the target compound.
(b) 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione ()
- Core Structure : Pyrrolo[3,4-b]pyridine with two ketone groups.
- Substituents : Benzyl group at position 5.
- Key Differences : The absence of a pyrimidine ring and nitrile group reduces electron deficiency compared to the target compound.
Heterocyclic Analogues with Cyano Groups
(a) (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11b, )
- Core Structure : Thiazolo[3,2-a]pyrimidine.
- Substituents: 4-cyanobenzylidene at position 2 and a cyano group at position 6.
- Key Differences : The thiazolo ring introduces sulfur, which may enhance polarizability compared to the pyrrolo-pyrimidine core. The benzylidene linkage (C=CH) vs. carbonyl (C=O) in the target compound alters electronic conjugation .
- Molecular Formula : C₂₂H₁₇N₃O₃S () vs. simpler C₁₅H₁₁N₃O for the target.
(b) Pyrazole-Triazine Derivatives ()
- Core Structure : Pyrazole fused with triazine or tetrazine rings.
- Substituents: Cyano groups and aromatic azo linkages.
- Key Differences : These compounds lack the pyrrolo-pyrimidine core but share nitrile functionalities. Their applications are likely skewed toward dyes or coordination chemistry due to azo groups .
Comparative Data Table
Research Findings and Implications
Biological Activity
The compound 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a derivative of pyrrolo[3,4-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Structure
The chemical structure of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be represented as follows:
- Molecular Formula: C₁₄H₁₂N₄O
- Molecular Weight: 240.27 g/mol
Physical Properties
- Solubility: Soluble in organic solvents like DMSO.
- Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this structure have been evaluated for their ability to inhibit various tyrosine kinases, which are critical in cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of several pyrrolo[3,4-d]pyrimidine derivatives against different cancer cell lines. The results indicated that certain derivatives showed IC₅₀ values ranging from 29 to 59 µM against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC₅₀ value comparable to the FDA-approved multi-kinase inhibitor sunitinib, indicating potential for further development as an anticancer agent .
Mechanistic Insights
The mechanism of action for these compounds often involves:
- Induction of Apoptosis: Compounds have been shown to increase pro-apoptotic proteins like caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest: Many derivatives cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Kinase Inhibition
The compound has been reported to target multiple kinases, including:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent kinase 2)
The binding affinity and inhibition potency against these targets suggest that this compound could serve as a multi-targeted therapy for cancers driven by these pathways .
Table 1: Biological Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | MCF-7 | 29 | Apoptosis induction |
| 5k | HepG2 | 40 | Tyrosine kinase inhibition |
| 5h | HeLa | 59 | Cell cycle arrest |
| Sunitinib | Various | 261 | Multi-target kinase inhibitor |
Q & A
Q. What are the key considerations for synthesizing 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile in a laboratory setting?
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolo[3,4-d]pyrimidine core followed by functionalization. Critical factors include:
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzonitrile moiety .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control : Step-specific temperatures (e.g., reflux for cyclization, room temperature for nitrile group introduction) to minimize side products .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Core structure formation | 60-70% |
| 2 | KMnO₄ in H₂O/THF, 50°C | Oxidation of intermediates | 85% |
| 3 | LiAlH₄, Et₂O, 0°C | Reduction of carbonyl group | 75% |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., benzonitrile proton absence at ~7.5 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguity in the pyrrolo[3,4-d]pyrimidine core .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 279.0984) .
- IR Spectroscopy : Identifies nitrile stretches (~2220 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism as a kinase inhibitor?
- Target Selection : Prioritize kinases with structural homology to ATR or ATM kinases, as pyrrolo[3,4-d]pyrimidines are known ATR inhibitors .
- Assay Design :
- Biochemical Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular Assays : Monitor phosphorylation of downstream targets (e.g., CHK1) via Western blot in cancer cell lines .
- Structural Analysis : Co-crystallize the compound with target kinases to identify binding interactions (e.g., hydrogen bonding with hinge region residues) .
Q. How should discrepancies in biological activity data between pyrrolo[3,4-d]pyrimidine derivatives be analyzed?
- Structural Comparison : Use computational tools (e.g., molecular docking) to assess how substituents (e.g., benzonitrile vs. trifluoromethyl groups) alter binding affinity .
- Data Normalization : Account for variations in assay conditions (e.g., ATP concentration, cell line genetic background) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing kinase selectivity) .
Example Bioactivity Comparison :
| Derivative | Target Kinase | IC₅₀ (nM) | Structural Feature |
|---|---|---|---|
| Compound A | ATR | 12 ± 2 | Benzonitrile |
| Compound B | ATM | 450 ± 50 | Trifluoromethyl |
Methodological Guidance for Data Contradictions
Q. What strategies mitigate conflicting results in solubility and stability studies?
- Controlled Conditions : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM) and pH (e.g., PBS pH 7.4) to prevent aggregation .
- Accelerated Stability Testing : Use HPLC to monitor degradation under stress (e.g., 40°C/75% RH for 4 weeks) .
- Cross-Validation : Compare data across orthogonal methods (e.g., NMR for purity vs. LC-MS for degradation products) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation (H335) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Tables for Key Data
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Pd(OAc)₂ | DMF | 65 | 97 |
| B | CuI | ACN | 50 | 92 |
Q. Table 2: Kinase Inhibition Selectivity
| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. ATR) |
|---|---|---|
| ATR | 12 | 1.0 |
| ATM | 450 | 37.5 |
| DNA-PK | >1000 | >83.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
